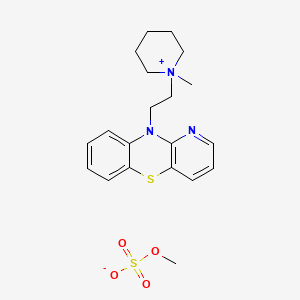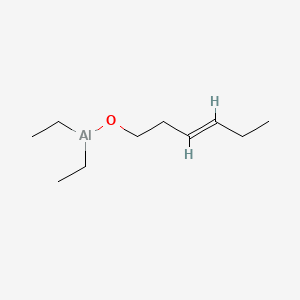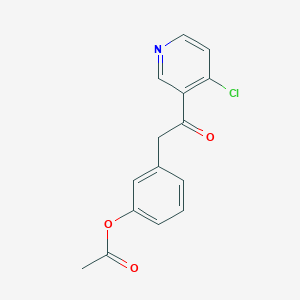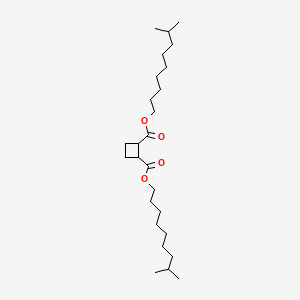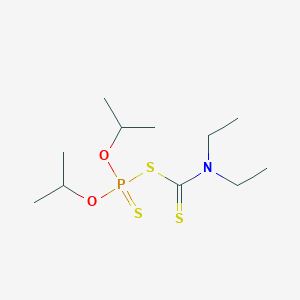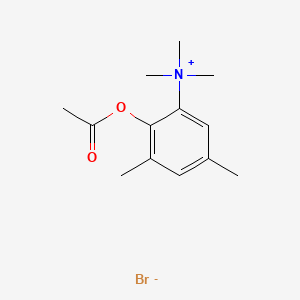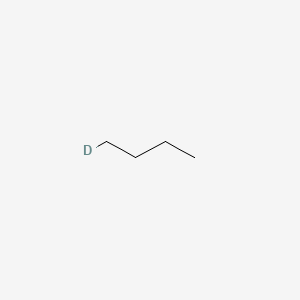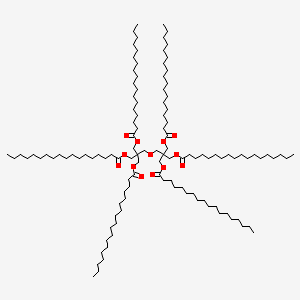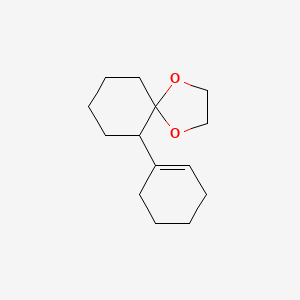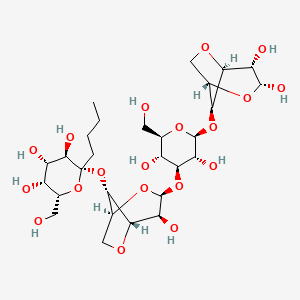
Butyl-agarose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl-agarose is a type of agarose derivative where butyl groups are attached to the agarose backbone. This compound is primarily used in hydrophobic interaction chromatography (HIC) due to its ability to interact with hydrophobic regions of proteins and other biomolecules. The butyl groups enhance the hydrophobic properties of agarose, making it suitable for the separation and purification of biomolecules based on their hydrophobicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl-agarose is typically prepared by coupling butyl glycidyl ether to agarose beadsThe reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve the desired density of butyl groups on the agarose .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction parameters are carefully controlled to ensure consistency and high yield. The agarose beads are activated and then reacted with butyl glycidyl ether under controlled conditions. The final product is washed and purified to remove any unreacted reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Butyl-agarose primarily undergoes hydrophobic interactions with biomolecules. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The primary reaction of interest is the hydrophobic interaction between the butyl groups and the hydrophobic regions of proteins and other biomolecules .
Common Reagents and Conditions
The common reagents used in the preparation of this compound include butyl glycidyl ether and an activating agent for agarose. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to ensure optimal coupling of butyl groups .
Major Products Formed
The major product formed from the reaction is this compound, where butyl groups are covalently attached to the agarose backbone. This product is used in various applications, particularly in the purification of proteins and other biomolecules through hydrophobic interaction chromatography .
Scientific Research Applications
Butyl-agarose is widely used in scientific research for the purification and separation of proteins and other biomolecules. Its applications include:
Protein Purification: This compound is used in hydrophobic interaction chromatography to purify proteins based on their hydrophobicity
Biomolecule Separation: It is used to separate various biomolecules, including nucleic acids and polysaccharides, based on their hydrophobic properties.
Drug Delivery: This compound can be used as a carrier for drug delivery systems due to its ability to interact with hydrophobic drugs.
Tissue Engineering: It is used in the development of scaffolds for tissue engineering applications.
Biomedical Applications: This compound is used in various biomedical applications, including wound dressings and 3D printing of biomedical devices.
Mechanism of Action
The mechanism of action of butyl-agarose is based on hydrophobic interactions. The butyl groups on the agarose backbone interact with the hydrophobic regions of proteins and other biomolecules, facilitating their separation and purification. This interaction is influenced by factors such as salt concentration, pH, and temperature. The hydrophobic interaction chromatography process involves binding the target biomolecule to the this compound matrix, washing away non-specifically bound molecules, and eluting the target molecule under specific conditions .
Comparison with Similar Compounds
Butyl-agarose is compared with other hydrophobic interaction chromatography resins, such as phenyl-agarose and octyl-agarose. While all these resins operate on the principle of hydrophobic interactions, they differ in the strength of their hydrophobic interactions:
Phenyl-agarose: Has stronger hydrophobic interactions compared to this compound, making it suitable for separating highly hydrophobic molecules.
Octyl-agarose: Exhibits even stronger hydrophobic interactions than phenyl-agarose, used for very hydrophobic biomolecules.
This compound is unique in its moderate hydrophobicity, making it suitable for a wide range of applications where stronger hydrophobic interactions are not required .
Properties
Molecular Formula |
C28H46O19 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-butyl-2-[[(1S,3S,4S,5S,8S)-3-[(2S,3R,4S,5R,6R)-2-[[(1S,3R,4S,5S,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H46O19/c1-2-3-4-28(24(37)15(33)13(31)10(6-30)46-28)47-20-12-8-40-23(20)18(36)27(43-12)45-21-14(32)9(5-29)42-26(17(21)35)44-19-11-7-39-22(19)16(34)25(38)41-11/h9-27,29-38H,2-8H2,1H3/t9-,10-,11+,12+,13+,14-,15+,16+,17-,18+,19+,20+,21+,22+,23+,24-,25-,26+,27+,28+/m1/s1 |
InChI Key |
NNNFRADPTMWRKU-GQOHWMDXSA-N |
Isomeric SMILES |
CCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O[C@H]2[C@@H]3CO[C@H]2[C@@H]([C@@H](O3)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]6CO[C@H]5[C@@H]([C@@H](O6)O)O)CO)O)O |
Canonical SMILES |
CCCCC1(C(C(C(C(O1)CO)O)O)O)OC2C3COC2C(C(O3)OC4C(C(OC(C4O)OC5C6COC5C(C(O6)O)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)
![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
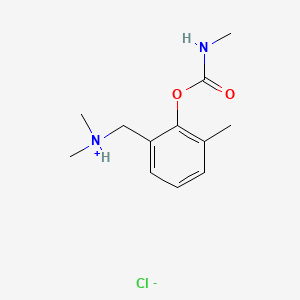
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
